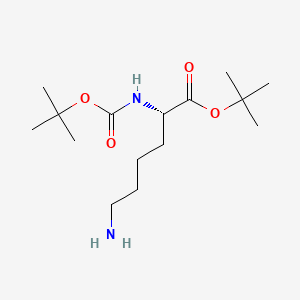

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, also known as (S)-TBAA, is an organic compound with a wide range of applications in both chemical synthesis and scientific research. As a versatile building block for organic synthesis, (S)-TBAA has been used in the production of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, (S)-TBAA has been extensively studied for its potential applications in scientific research, such as in the development of new drugs and biomolecules.

Scientific Research Applications

Synthesis Applications

Non-proteinogenic Amino Acid Synthesis : The compound is used in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives (Adamczyk & Reddy, 2001).

Bone Collagen Cross-Links : It is employed in the one-pot synthesis of bone collagen cross-links like (+)-pyridinoline and (+)-deoxypyridinoline, which are important in the study of bone health and diseases (Adamczyk, Johnson, & Reddy, 2000).

Efficient Synthesis of Benzyl Iodoalkanoates : This compound is also used in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, important for various chemical reactions in research (Koseki, Yamada, & Usuki, 2011).

Chemical Structure and Properties Studies

- Study of Molecular and Crystal Structures : It contributes to understanding the molecular and crystal structure of related compounds, providing insights into their chemical behavior and interactions (Kozioł et al., 2001).

Organic Synthesis

Asymmetric Synthesis : It's involved in the asymmetric synthesis of complex organic molecules like 3,6-dideoxy-3-amino-L-talose, showcasing its versatility in organic chemistry (Csatayová et al., 2011).

Synthesis of Amino Carbonate : Used in the preparation of tert-butyl aminocarbonate, an important compound for acylating amines (Harris & Wilson, 1983).

Stereocontrolled Synthesis : It plays a crucial role in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, useful in peptide research (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Biocatalysis and Polymerization

Biocatalytic Reduction : Utilized in the stereoselective synthesis of various stereochemical forms of chlorinated beta,delta-dihydroxy hexanoates, showcasing its applications in biocatalysis and synthetic chemistry (Wolberg, Hummel, & Müller, 2001).

Copolymerization : This compound is used in the copolymerization of chiral amino acid-based acetylenes, contributing to the field of polymer science (Gao, Sanda, & Masuda, 2003).

Chemical Reactions and Synthesis Methods

Efficient One-Pot Synthesis : Demonstrated in the one-pot synthesis of (+)-deoxypyridinoline, an important collagen cross-link, highlighting its utility in efficient synthesis methods (Adamczyk, Johnson, & Reddy, 1999).

Ligand Synthesis for Asymmetric Hydrogenation : It is used in the preparation of P-chiral phosphine ligands for asymmetric hydrogenation, crucial in the synthesis of pharmaceutical compounds (Imamoto et al., 2012).

Safety and Handling Studies

- Thermal Hazard Evaluation : The compound is studied for its thermal hazard, especially when mixed with metal ions, which is important for handling and safety in industrial applications (Tsai, You, Qian, & Shu, 2013).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of the amino acid lysine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones .

Mode of Action

As a lysine derivative, it is likely to interact with its targets in a manner similar to that of lysine. Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism, given the role of lysine as a building block of proteins .

Result of Action

As a lysine derivative, it is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Properties

IUPAC Name |

tert-butyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUBESNUUMLEHL-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)

![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)

![N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2485856.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)